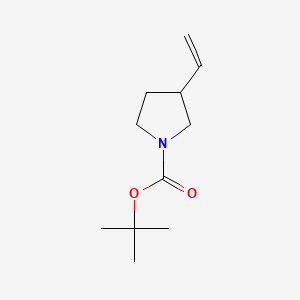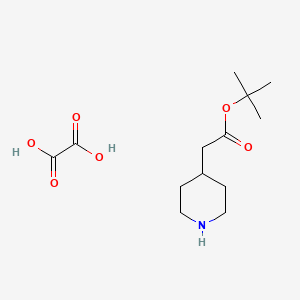
叔丁基3-乙烯基吡咯烷-1-羧酸酯
描述
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a pyrrolidine derivative. It has a molecular weight of 197.28 . The IUPAC name for this compound is tert-butyl 3-vinyl-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of Tert-butyl 3-vinylpyrrolidine-1-carboxylate involves several steps. The reaction mixture is refluxed for 2 hours and then cooled to 0°C. Tert-butyl 2-formylpyrrolidine-1-carboxylate in ether is added dropwise. The reaction mixture is stirred at 0°C and then quenched by the addition of water. The organic layer is separated and the aqueous layer is extracted with ether .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-vinylpyrrolidine-1-carboxylate is represented by the formula C11H19NO2 . The InChI code for this compound is 1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 .Physical and Chemical Properties Analysis
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a liquid at room temperature . It is stored in a sealed container in a dry environment at a temperature between 2-8°C .科学研究应用
化学合成
“叔丁基3-乙烯基吡咯烷-1-羧酸酯”用于化学合成 . 它的分子量为197.28,其IUPAC名为叔丁基3-乙烯基-1-吡咯烷羧酸酯 . 它储存在干燥环境中,温度在2-8°C之间 .
生物活性化合物的先导化合物
该化合物是潜在的生物活性天然产物如印度仙A和印度仙B的先导化合物 . 这些天然产物具有重要的生物活性,这使得“叔丁基3-乙烯基吡咯烷-1-羧酸酯”成为合成这些产物的重要化合物 .
吲哚衍生物的合成
在4位含有炔烃、烯炔或二烯部分的3-甲酰基吲哚衍生物作为生物活性天然产物合成的支架具有重要意义 . “叔丁基3-乙烯基吡咯烷-1-羧酸酯”可用于合成这些吲哚衍生物 .
异戊二烯吲哚衍生物的合成
合成“叔丁基3-乙烯基吡咯烷-1-羧酸酯”中涉及的中间产物可用于合成天然异戊二烯吲哚衍生物,如印度仙A和印度仙B . 这些衍生物被发现具有抗癌、抗炎、镇痛、抗精神病、镇痛、细胞毒性和5-脂氧合酶抑制活性 .
Horner-Wadsworth-Emmons烯烃化
安全和危害
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .
未来方向
The future directions for research on Tert-butyl 3-vinylpyrrolidine-1-carboxylate could involve further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could provide valuable information for its potential applications. It’s worth noting that this compound is currently used for R&D purposes only .
属性
IUPAC Name |
tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693362 | |
| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753015-96-2 | |
| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)


![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)
![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)

![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)


